molecular formula C16H19FN4O2S B6435705 N-{[1-(6-fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide CAS No. 2549026-03-9

N-{[1-(6-fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide

货号: B6435705
CAS 编号: 2549026-03-9
分子量: 350.4 g/mol
InChI 键: KTBFLVZIRVHKDD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide is a synthetic small molecule characterized by a quinazoline core substituted with a fluorine atom at the 6-position, an azetidine ring linked via a methylene bridge, and a cyclopropanesulfonamide group. Quinazoline derivatives are well-documented in medicinal chemistry for their roles as kinase inhibitors, particularly targeting tyrosine kinases involved in cancer and inflammatory pathways . The fluorine atom enhances metabolic stability and binding affinity, while the azetidine and cyclopropane moieties contribute to conformational rigidity and solubility . Structural determination of such compounds typically employs crystallographic tools like SHELX for refinement and WinGX/ORTEP for visualization .

属性

IUPAC Name

N-[[1-(6-fluoroquinazolin-4-yl)azetidin-3-yl]methyl]-N-methylcyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2S/c1-20(24(22,23)13-3-4-13)7-11-8-21(9-11)16-14-6-12(17)2-5-15(14)18-10-19-16/h2,5-6,10-11,13H,3-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBFLVZIRVHKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NC=NC3=C2C=C(C=C3)F)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-{[1-(6-fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a quinazoline moiety, an azetidine ring, and a sulfonamide functional group. The presence of these functional groups suggests diverse interactions with biological targets, which may lead to various pharmacological effects.

PropertyValue
Molecular FormulaC21H24FN5O2S
Molecular Weight403.50 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

The proposed mechanism of action for N-{[1-(6-fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide involves the inhibition of specific enzymes or receptors that are crucial for cellular processes. The quinazoline ring is known to interact with various kinases and receptors, potentially leading to anti-cancer effects. The azetidine component may enhance binding affinity to these targets, while the sulfonamide group can contribute to its overall bioactivity by influencing drug metabolism and pharmacokinetics.

Anticancer Activity

Research has demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, studies indicate that compounds similar to N-{[1-(6-fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide can inhibit tumor cell proliferation through various pathways:

  • Inhibition of Tyrosine Kinases : Quinazolines are known inhibitors of tyrosine kinases, which are pivotal in cancer cell signaling pathways.
  • Induction of Apoptosis : Compounds have shown the ability to induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Activity

The sulfonamide moiety is well-documented for its antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves inhibition of folate synthesis pathways in bacteria.

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • A study published in Medicinal Chemistry evaluated various quinazoline derivatives for their anticancer activity against A549 lung cancer cells. Results indicated that derivatives with azetidine rings exhibited enhanced cytotoxicity compared to their non-cyclic counterparts .
  • Antimicrobial Screening :
    • In a comparative study, several sulfonamide derivatives were tested for antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results showed that compounds containing the sulfonamide group significantly inhibited bacterial growth, suggesting potential therapeutic applications in treating infections .
  • Pharmacokinetic Studies :
    • Research investigating the pharmacokinetics of similar compounds indicated favorable absorption and distribution characteristics, making them suitable candidates for further development as pharmaceutical agents .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with kinase inhibitors such as gefitinib and erlotinib (quinazoline-based EGFR inhibitors) and investigational cyclopropane-containing sulfonamides. Below is a hypothetical comparison based on general quinazoline and sulfonamide pharmacology:

Parameter N-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide Gefitinib Erlotinib Cyprofuram ()
Core Structure 6-Fluoroquinazoline + azetidine + cyclopropanesulfonamide Quinazoline Quinazoline Cyclopropanecarboxamide + furan
Molecular Weight (g/mol) ~450 (estimated) 446.9 393.4 326.8
Primary Target Hypothesized: Tyrosine kinases (e.g., EGFR, VEGFR) EGFR EGFR Fungal cytochrome P450 (pesticide)
Solubility Moderate (cyclopropane enhances lipophilicity; sulfonamide improves aqueous solubility) Low Low High (due to polar furan moiety)
Bioavailability Estimated >60% (fluorine reduces first-pass metabolism) 59% 60% Not applicable (pesticide)

Key Differentiators

Fluorine Substitution: Unlike non-fluorinated analogues like gefitinib, the 6-fluoro group in this compound likely improves target binding and resistance to oxidative metabolism .

Azetidine vs.

Cyclopropanesulfonamide : This group distinguishes it from pesticides like cyprofuram (cyclopropanecarboxamide), offering sulfonamide-mediated hydrogen bonding for kinase inhibition.

Research Findings and Methodological Considerations

While the provided evidence lacks specific data on this compound, structural analysis methodologies are critical:

  • SHELX Refinement : High-resolution crystallography (via SHELX ) would confirm the azetidine’s puckering angle and fluorine’s positional effects on electron density.
  • WinGX/ORTEP Visualization : Tools like ORTEP could model anisotropic displacement parameters, highlighting steric clashes or favorable binding conformations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。